molecular formula C8H6BrF3S B1333511 4-(Trifluoromethylthio)benzyl bromide CAS No. 21101-63-3

4-(Trifluoromethylthio)benzyl bromide

Cat. No. B1333511
CAS RN: 21101-63-3
M. Wt: 271.1 g/mol
InChI Key: VAYGJBCOCRVROJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzyl bromide is an organofluorine compound with the molecular formula C8H6BrF3S . It has a molecular weight of 271.1 g/mol . It is also known by other names such as α-Bromo-4-(trifluoromethylthio)toluene .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylthio)benzyl bromide consists of a benzyl group attached to a trifluoromethylthio group . The InChI key for this compound is VAYGJBCOCRVROJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Trifluoromethylthio)benzyl bromide is a solid at room temperature . It has a melting point of 53-57°C and a boiling point of 115-118°C at 13mmHg . It is soluble in toluene . The compound is sensitive to moisture .

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGJBCOCRVROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380696
Record name 4-(Trifluoromethylthio)benzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)benzyl bromide

CAS RN

21101-63-3
Record name 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21101-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzyl bromide
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Synthesis routes and methods I

Procedure details

A mixture of 4-trifluoromethylthiotoluene (1.5 g.), N-bromosuccinimide (1.53 g.) and benzoyl peroxide (0.05 g.) in dry carbon tetrachloride (30 ml.) was refluxed, with stirring for 4 hours. The mixture was cooled and filtered. The filtrates were evaporated in vacuo and 4-trifluoromethylthiobenzyl bromide was obtained as a crystalline solid (2.5 g.).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (20.5 g, 0.13 mol) in 20 ml of carbon tetrachloride is added slowly to a solution of 4-trifluoromethylthiotoluene (29 g, 0.15 mol) in 90 ml of carbon tetrachloride heated to gentle reflux under a 275 W sunlamp. When the addition is complete, the solution is maintained at reflux for one hour. Most of the solvent is removed at atmospheric pressure, then the residue is vacuum distilled. The 15.5 g cut with boiling point 64°-77° C./0.6-0.8 mm is 92% monobromo compound by glc.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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